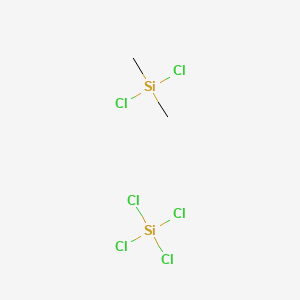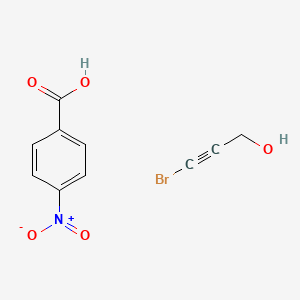![molecular formula C11H15N3O2S B14649102 Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- CAS No. 52789-07-8](/img/structure/B14649102.png)
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a mercapto group, making it a versatile molecule in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- typically involves the reaction of 4-(dimethylamino)aniline with carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The mercapto group is introduced through subsequent reactions involving thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: Similar structure but lacks the dimethylamino and mercapto groups.
N-Phenylacetamide: Contains a phenyl ring but lacks the additional functional groups present in Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-.
Uniqueness
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
52789-07-8 |
|---|---|
Formule moléculaire |
C11H15N3O2S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]carbamoyl]-2-sulfanylacetamide |
InChI |
InChI=1S/C11H15N3O2S/c1-14(2)9-5-3-8(4-6-9)12-11(16)13-10(15)7-17/h3-6,17H,7H2,1-2H3,(H2,12,13,15,16) |
Clé InChI |
LKFFFJMCDDSGGR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)NC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)
![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
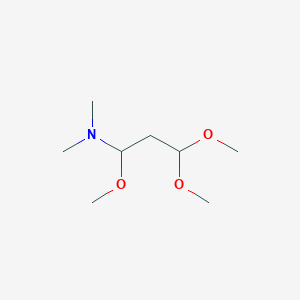
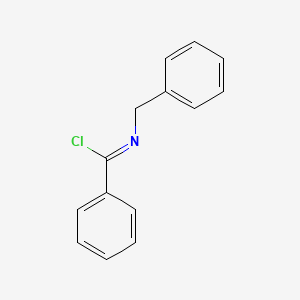
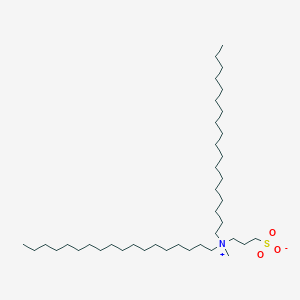
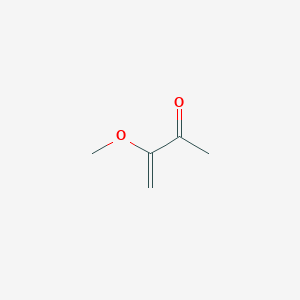

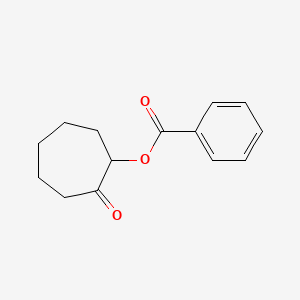

![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)

